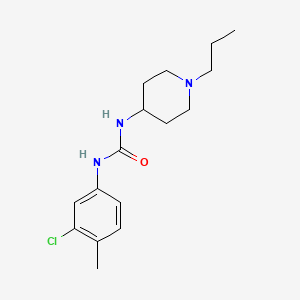
4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane, also known as EFDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFDP is a diazepane derivative that has a unique chemical structure, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neural activity in the brain. This leads to a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been shown to have significant biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, leading to a reduction in anxiety and seizure activity. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development and other research applications. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has also been shown to have significant anxiolytic and anticonvulsant effects in animal models, making it a useful tool for studying the GABAergic system in the brain. However, 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane also has some limitations, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Further research is needed to determine the optimal dosage and administration route for 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane. Another area of interest is its potential use as a tool for studying the GABAergic system in the brain. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane may also have potential applications in other areas of research, such as cancer therapy and drug delivery systems. Overall, 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane is a promising compound that has significant potential for use in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to form the final product, 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane.
Applications De Recherche Scientifique
4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane has been shown to have significant anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for further research.
Propriétés
IUPAC Name |
2-ethoxy-1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2O2/c1-4-24-14-19(23)22-11-5-10-21(18(13-22)15(2)3)12-16-6-8-17(20)9-7-16/h6-9,15,18H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGCGABVKXVWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCN(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)


![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)
![2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)
![2-[4-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperazin-1-yl]ethanol](/img/structure/B5380429.png)
methyl]amino}phenyl)acetate](/img/structure/B5380430.png)
![4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)
![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5380449.png)
![3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380457.png)